6-(Trifluoromethyl)pyridine-3-methanol CAS number 386704-04-7
6-(Trifluoromethyl)pyridine-3-methanol CAS number 386704-04-7
An In-depth Technical Guide to 6-(Trifluoromethyl)pyridine-3-methanol (CAS 386704-04-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Trifluoromethyl)pyridine-3-methanol, CAS Number 386704-04-7. As a key fluorinated building block, this compound is of significant interest in medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics, making it a valuable intermediate for the synthesis of novel therapeutic agents and active ingredients.[1][2][3] This document details its properties, synthesis, key applications, safety protocols, and detailed experimental procedures to facilitate its effective use in a research and development setting.
Physicochemical Properties and Characterization
6-(Trifluoromethyl)pyridine-3-methanol is a liquid at room temperature, typically supplied with a purity of 97% or higher.[4][5] Its core structure consists of a pyridine ring substituted at the 6-position with a highly electronegative trifluoromethyl group and at the 3-position with a reactive hydroxymethyl group.
Chemical Identity and Properties
The fundamental properties of the compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 386704-04-7 | [4][5][6] |
| Molecular Formula | C₇H₆F₃NO | [4][5][6] |
| Molecular Weight | 177.12 g/mol | [2][5][6] |
| IUPAC Name | [6-(Trifluoromethyl)pyridin-3-yl]methanol | [2] |
| Appearance | Liquid / Brown Liquid | [4][5] |
| Boiling Point | 100-102 °C @ 0.75 mmHg | [7] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [5][8] |
| Density | 1.362 - 1.4 g/cm³ (Predicted) | [7] |
| InChI Key | CBSXUFWMVOAHTK-UHFFFAOYSA-N | [2][4][5] |
| SMILES | OCc1ccc(nc1)C(F)(F)F | [5] |
Spectroscopic Data (Predicted)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~8.6 | Singlet (or narrow d) | H2 (Pyridine ring) |
| ~7.9 | Doublet | H4 (Pyridine ring) | |
| ~7.7 | Doublet | H5 (Pyridine ring) | |
| ~4.8 | Singlet | -CH₂OH | |
| ~3.5 (broad) | Singlet | -CH₂OH | |
| ¹³C | ~161 | Quartet (low intensity) | C6 (C-CF₃) |
| ~148 | Singlet | C2 | |
| ~137 | Singlet | C4 | |
| ~133 | Singlet | C3 | |
| ~122 | Quartet | -CF₃ | |
| ~119 | Singlet | C5 | |
| ~62 | Singlet | -CH₂OH |
Synthesis and Manufacturing
The most common and logical industrial synthesis of 6-(Trifluoromethyl)pyridine-3-methanol involves the chemical reduction of its corresponding carboxylic acid, 6-(Trifluoromethyl)nicotinic acid (CAS 231291-22-8).[1]
Synthesis Pathway
The transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), capable of reducing the stable carboxylic acid functional group to a primary alcohol without affecting the pyridine ring or the robust trifluoromethyl group.[2][9]
-
Rationale: Carboxylic acids are relatively unreactive towards milder reducing agents like sodium borohydride. LiAlH₄ is a potent, non-selective reducing agent that provides the necessary hydrides to efficiently carry out this conversion. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent the violent quenching of the reagent by water.
Key Applications in Research and Development
The title compound is a versatile intermediate primarily utilized for its reactive primary alcohol, which serves as a handle for introducing the 6-(trifluoromethyl)pyridin-3-yl)methyl moiety into larger, more complex molecules.
-
Medicinal Chemistry: It is a crucial building block for synthesizing a wide range of pharmaceutical agents. The trifluoromethylpyridine scaffold is present in drugs targeting cancer, viral infections, and neurodegenerative diseases like Alzheimer's.[10] It has been specifically identified as a starting material for inhibitors of 11β-hydroxysteroid dehydrogenase type 1, a target for metabolic diseases. The -CF₃ group enhances metabolic stability by blocking potential sites of oxidative metabolism and improves membrane permeability and binding affinity due to its lipophilic nature.[1][3]
-
Agrochemicals: In agrochemical science, the trifluoromethylpyridine structure is a key component in modern insecticides, herbicides, and fungicides.[9] The unique properties imparted by the fluorinated pyridine ring contribute to the high efficacy and target specificity of these active ingredients.
-
Organic Synthesis: The primary alcohol can be readily oxidized to the corresponding aldehyde, 6-(Trifluoromethyl)pyridine-3-carboxaldehyde, a valuable intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.[4] Furthermore, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.[8]
Handling, Storage, and Safety
6-(Trifluoromethyl)pyridine-3-methanol is a hazardous substance and requires careful handling in a controlled laboratory environment.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| ☠️ corrosive | Danger | H301: Toxic if swallowed.[2][5] H315: Causes skin irritation.[2][5] H317: May cause an allergic skin reaction.[2][5] H318: Causes serious eye damage.[2][5] H335: May cause respiratory irritation.[2][5] |
-
Precautionary Statements: P261, P264, P280, P301+P310, P302+P352, P305+P351+P338.[5][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or face shield, and a lab coat. All operations should be performed in a well-ventilated fume hood.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The recommended storage condition is under an inert atmosphere at room temperature.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Experimental Protocols
The following protocols are detailed, self-validating procedures that demonstrate the utility of 6-(Trifluoromethyl)pyridine-3-methanol as a synthetic intermediate.
Protocol 1: Oxidation to 6-(Trifluoromethyl)pyridine-3-carboxaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using activated manganese dioxide (MnO₂), a mild and effective reagent for this transformation on allylic and benzylic-type alcohols.
-
Causality: MnO₂ is a heterogeneous oxidant, meaning the reaction occurs on the surface of the solid. This often leads to high selectivity for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid, which can occur with stronger, soluble oxidants. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy separation of the solid MnO₂ post-reaction via filtration.
Step-by-Step Methodology (Adapted from WO2008/148853):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 eq, e.g., 800 mg, 4.52 mmol) in dichloromethane (DCM, e.g., 50 mL).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (5.1 eq, e.g., 2.0 g, 23 mmol). The addition should be done portion-wise to control any initial exotherm.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 16-20 hours).
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 DCM/MeOH). The reaction is complete upon the full consumption of the starting material spot (Rf ≈ 0.4) and the appearance of the more nonpolar product spot (Rf ≈ 0.9).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the solid manganese oxides. Wash the filter cake thoroughly with additional DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. This will yield 6-trifluoromethylpyridine-3-carbaldehyde, typically as a white solid (e.g., ~750 mg, 95% yield).
-
Characterization: Confirm the identity and purity of the product via ¹H NMR and mass spectrometry.
Protocol 2: Conversion to 5-(Chloromethyl)-2-(trifluoromethyl)pyridine
This protocol details the activation of the hydroxyl group via mesylation, followed by an in-situ displacement to form the corresponding chloromethyl derivative, a highly useful electrophile for further synthesis.
-
Causality: The primary alcohol is a poor leaving group. Methanesulfonyl chloride (MsCl) reacts with the alcohol in the presence of a base (triethylamine, TEA) to form a mesylate ester. The mesylate is an excellent leaving group. Triethylamine acts as a base to neutralize the HCl generated during the reaction. The chloride ions present in the reaction mixture (from HCl-TEA salt) can then displace the mesylate group via an Sₙ2 reaction to yield the final chlorinated product.
Step-by-Step Methodology (Adapted from ChemicalBook Synthesis Procedure): [8]
-
Reaction Setup: To a solution of [6-(trifluoromethyl)pyridin-3-yl]methanol (1.0 eq, e.g., 4.41 g, 24.9 mmol) in anhydrous dichloromethane (82.5 mL) under a nitrogen atmosphere, add triethylamine (1.2 eq, e.g., 4.2 mL, 30.1 mmol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Activation: Slowly add methanesulfonyl chloride (1.5 eq, e.g., 3.0 mL, 38.8 mmol) dropwise to the cooled, stirred solution.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 22 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting alcohol.
-
Workup: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1) to afford 5-(chloromethyl)-2-trifluoromethylpyridine as a yellow liquid (e.g., ~3.99 g, 84% yield).[8]
Conclusion
6-(Trifluoromethyl)pyridine-3-methanol is a high-value synthetic intermediate whose strategic importance in modern chemistry continues to grow. Its unique combination of a reactive hydroxyl handle and the advantageous properties of the trifluoromethylpyridine core makes it an indispensable tool for medicinal chemists and agrochemical researchers. The reliable synthetic routes and versatile reactivity detailed in this guide provide a solid foundation for its application in the discovery and development of next-generation chemical entities.
References
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